4-Methoxy-3-(trifluoromethyl)bromobenzene

Overview

Description

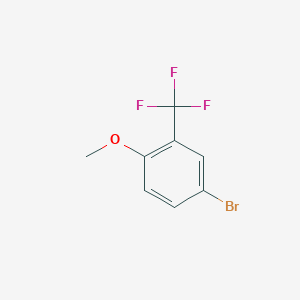

4-Methoxy-3-(trifluoromethyl)bromobenzene is an organic compound with the molecular formula C8H6BrF3O. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a trifluoromethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

It’s known to be used as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives .

Mode of Action

It’s often used as a building block in organic synthesis, contributing its bromo, methoxy, and trifluoromethyl groups to the resulting compounds .

Biochemical Pathways

As a synthetic intermediate, its impact on biochemical pathways would largely depend on the final compound it’s used to produce .

Pharmacokinetics

As a synthetic intermediate, its pharmacokinetic profile would be less relevant than that of the final therapeutic compound it’s used to create .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. It’s worth noting that this compound should be stored in a dry room at normal temperature for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(trifluoromethyl)bromobenzene can be achieved through several methods. One common approach involves the bromination of 1-methoxy-2-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromo-1-methoxy-2-(trifluoromethyl)benzene is synthesized by coupling a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(trifluoromethyl)bromobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the bromine atom or the trifluoromethyl group.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce a range of functionalized aromatic compounds.

Scientific Research Applications

4-Methoxy-3-(trifluoromethyl)bromobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates with various therapeutic properties.

Comparison with Similar Compounds

Similar Compounds

- 1-Bromo-4-(trifluoromethoxy)benzene

- 2-Bromo-5-methoxybenzotrifluoride

- 4-Bromobenzotrifluoride

Uniqueness

4-Methoxy-3-(trifluoromethyl)bromobenzene is unique due to the presence of both a methoxy group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules .

Biological Activity

4-Methoxy-3-(trifluoromethyl)bromobenzene, a compound characterized by the presence of a trifluoromethyl group and a methoxy substituent, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A bromine atom, which is known to influence reactivity.

- A trifluoromethyl group (), recognized for enhancing biological activity through increased lipophilicity and metabolic stability.

- A methoxy group (), which can modulate electronic properties and steric hindrance.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The trifluoromethyl group enhances interactions with enzyme active sites through halogen bonding, which may increase inhibitory potency against various targets such as cholinesterases and cyclooxygenases .

- Antioxidant Properties : Compounds with similar structures have shown free radical-scavenging activities, potentially contributing to their therapeutic effects against oxidative stress-related diseases .

- Cytotoxicity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances the biological activity compared to their non-fluorinated counterparts. For instance, compounds with varying substitutions on the phenyl ring have demonstrated differing levels of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 5.4 μM to 24.3 μM depending on the substituent's nature and position .

Case Studies and Research Findings

- Cholinesterase Inhibition : A study evaluated several derivatives of this compound for their ability to inhibit AChE and BChE. The most potent inhibitor showed an IC50 value of 5.4 μM against AChE, indicating significant potential for treating Alzheimer's disease .

- Antioxidant Activity : The antioxidant capacity was assessed using DPPH radical scavenging assays, where compounds similar in structure exhibited notable free radical-scavenging abilities, suggesting their utility in preventing oxidative damage in cells .

- Cytotoxicity Evaluation : In vitro cytotoxicity tests against MCF-7 breast cancer cells revealed that certain derivatives led to significant cell death, with IC50 values indicating effective concentrations for therapeutic applications .

Data Table: Biological Activity Summary

| Compound | Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | AChE | 5.4 | Enzyme inhibition |

| Derivative A | BChE | 7.7 | Enzyme inhibition |

| Derivative B | COX-2 | 10.4 | Anti-inflammatory |

| Derivative C | LOX-15 | 19.2 | Anti-inflammatory |

| Derivative D | MCF-7 (cancer) | 13.2 | Cytotoxicity |

Properties

IUPAC Name |

4-bromo-1-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFPWZDSCKENBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379511 | |

| Record name | 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-11-0 | |

| Record name | 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1514-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.